molecular formula (C15H10N2O2)k.(C6H10O4)l.(C4H10O2)m.(C2H6O2)n B1182246 1,4-Butanediol-diphenylmethane 4,4/'-diisocyanate-polyethylene adipate glycol copolymer CAS No. 107592-09-6

1,4-Butanediol-diphenylmethane 4,4/'-diisocyanate-polyethylene adipate glycol copolymer

Cat. No.: B1182246
CAS No.: 107592-09-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediol-diphenylmethane 4,4’-diisocyanate-polyethylene adipate glycol copolymer is a complex polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 1,4-butanediol, diphenylmethane 4,4’-diisocyanate, and polyethylene adipate glycol. It is widely used in the production of polyurethane elastomers, adhesives, and coatings due to its excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-butanediol-diphenylmethane 4,4’-diisocyanate-polyethylene adipate glycol copolymer typically involves a stepwise polymerization process:

  • Polymerization of Polyethylene Adipate Glycol: : This step involves the esterification of adipic acid with ethylene glycol to form polyethylene adipate glycol. The reaction is usually carried out under vacuum at elevated temperatures (around 180-200°C) to remove water and drive the reaction to completion.

  • Formation of Prepolymer: : The polyethylene adipate glycol is then reacted with diphenylmethane 4,4’-diisocyanate to form a prepolymer. This reaction is typically conducted at temperatures between 70-90°C under an inert atmosphere to prevent unwanted side reactions.

  • Chain Extension: : The prepolymer is further reacted with 1,4-butanediol to extend the polymer chain. This step is usually performed at temperatures ranging from 50-80°C. The resulting copolymer is then purified and processed into the desired form.

Industrial Production Methods

In industrial settings, the production of this copolymer is scaled up using continuous or batch processes. The key steps include precise control of reaction conditions, such as temperature, pressure, and reactant ratios, to ensure consistent product quality. Advanced techniques like reactive extrusion and in-situ polymerization are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol-diphenylmethane 4,4’-diisocyanate-polyethylene adipate glycol copolymer undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidative degradation, especially at elevated temperatures or in the presence of strong oxidizing agents. This can lead to the formation of smaller fragments and changes in mechanical properties.

    Hydrolysis: The ester linkages in the polyethylene adipate glycol segment are susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the breakdown of the polymer.

    Substitution: The isocyanate groups in the polymer can react with nucleophiles, such as amines or alcohols, to form substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically conducted at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively, at temperatures ranging from room temperature to 100°C.

    Substitution: Nucleophilic substitution reactions are often carried out using primary or secondary amines at temperatures between 20-50°C.

Major Products Formed

    Oxidation: Smaller molecular fragments and oxidized derivatives.

    Hydrolysis: Monomers and oligomers of the original polymer.

    Substitution: Substituted urea or urethane derivatives.

Scientific Research Applications

1,4-Butanediol-diphenylmethane 4,4’-diisocyanate-polyethylene adipate glycol copolymer has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced polyurethane materials with tailored properties.

    Biology: Employed in the development of biocompatible and biodegradable materials for medical implants and drug delivery systems.

    Medicine: Utilized in the fabrication of medical devices, such as catheters and prosthetics, due to its excellent mechanical strength and biocompatibility.

    Industry: Applied in the production of high-performance coatings, adhesives, and elastomers for automotive, aerospace, and construction industries.

Mechanism of Action

The effects of 1,4-butanediol-diphenylmethane 4,4’-diisocyanate-polyethylene adipate glycol copolymer are primarily due to its unique molecular structure, which allows for strong intermolecular interactions and high mechanical strength. The isocyanate groups react with hydroxyl groups to form urethane linkages, providing flexibility and durability. The adipate segments contribute to the polymer’s elasticity and resistance to hydrolytic degradation.

Comparison with Similar Compounds

Similar Compounds

    Polyurethane: A broad class of polymers formed by the reaction of diisocyanates with polyols. Similar in structure but can vary widely in properties depending on the specific reactants used.

    Polyester Polyols: Polymers formed by the esterification of diacids with diols. They share similar ester linkages but differ in their mechanical and thermal properties.

    Polyether Polyols: Polymers formed by the polymerization of epoxides. They have ether linkages and generally exhibit higher flexibility and lower crystallinity compared to polyester polyols.

Uniqueness

1,4-Butanediol-diphenylmethane 4,4’-diisocyanate-polyethylene adipate glycol copolymer is unique due to its combination of urethane and ester linkages, providing a balance of mechanical strength, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and resilient materials.

By understanding the synthesis, reactions, applications, and mechanisms of this copolymer, researchers and industry professionals can better utilize its properties for innovative solutions in various fields.

Properties

CAS No.

107592-09-6

Molecular Formula

(C15H10N2O2)k.(C6H10O4)l.(C4H10O2)m.(C2H6O2)n

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.